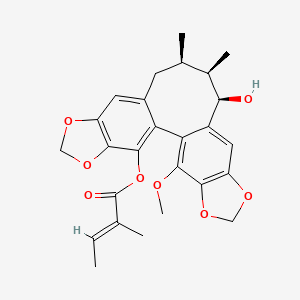
DeacetylkadusurainB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DeacetylkadusurainB is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DeacetylkadusurainB typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. One common synthetic route involves the deacetylation of a precursor compound, which is achieved through the use of strong bases or acids under specific temperature and pressure conditions. The reaction conditions must be carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of large quantities of the compound. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
DeacetylkadusurainB undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
DeacetylkadusurainB has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
作用机制
The mechanism of action of DeacetylkadusurainB involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
DeacetylkadusurainB can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other deacetylated derivatives or structurally related molecules
List of Similar Compounds
- DeacetylkadusurainA
- DeacetylkadusurainC
- KadusurainB
- Deacetylated derivatives of other related compounds
属性
分子式 |
C26H28O8 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
[(12R,13R,14R)-14-hydroxy-22-methoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-3-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C26H28O8/c1-6-12(2)26(28)34-25-19-15(8-17-23(25)33-10-30-17)7-13(3)14(4)21(27)16-9-18-22(32-11-31-18)24(29-5)20(16)19/h6,8-9,13-14,21,27H,7,10-11H2,1-5H3/b12-6+/t13-,14-,21-/m1/s1 |
InChI 键 |
RHDIGTQNHIDIGD-HXLQLZPKSA-N |
手性 SMILES |
C/C=C(\C)/C(=O)OC1=C2C(=CC3=C1OCO3)C[C@H]([C@H]([C@H](C4=CC5=C(C(=C42)OC)OCO5)O)C)C |
规范 SMILES |
CC=C(C)C(=O)OC1=C2C(=CC3=C1OCO3)CC(C(C(C4=CC5=C(C(=C42)OC)OCO5)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


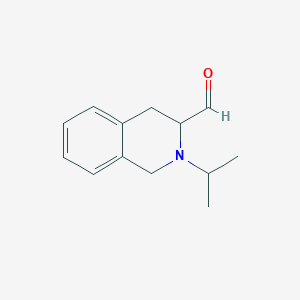
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
![Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-](/img/structure/B15279607.png)

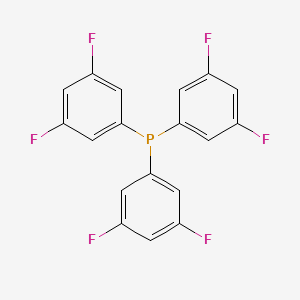
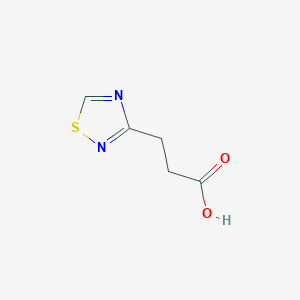
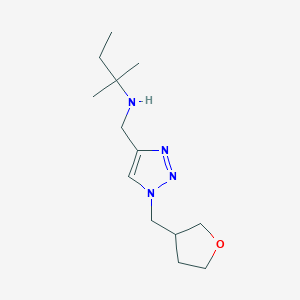
![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
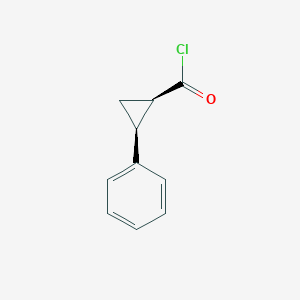
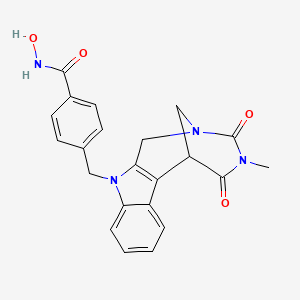
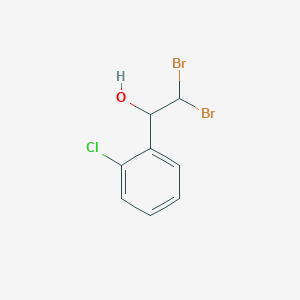
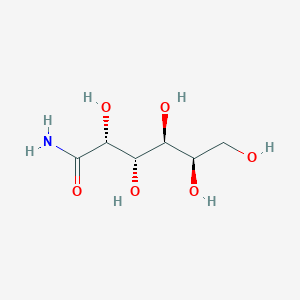
![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)
